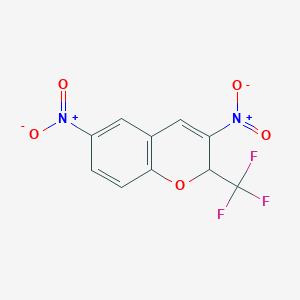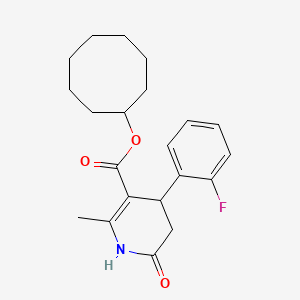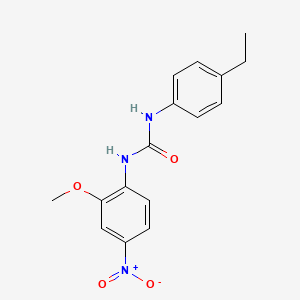
3,6-dinitro-2-(trifluoromethyl)-2H-chromene
Vue d'ensemble
Description
3,6-dinitro-2-(trifluoromethyl)-2H-chromene, also known as DTTC, is a synthetic compound that has gained attention in scientific research due to its unique chemical properties. DTTC belongs to the class of chromenes, which are heterocyclic compounds containing a benzene ring fused to a pyran ring. The trifluoromethyl group in DTTC enhances its lipophilicity, making it an attractive molecule for drug development and biological studies.
Applications De Recherche Scientifique
Cycloaddition Reactions : A study by Korotaev et al. (2010) found that 3,6-dinitro-2-(trifluoromethyl)-2H-chromene can undergo heterodiene cycloaddition with ethyl vinyl ether under solvent-free conditions, resulting in novel cyclic nitronates. The reaction was noted for its high stereoselectivity and good yield, demonstrating the compound's utility in creating complex molecular structures (Korotaev et al., 2010).
Domino Reactions : Korotaev et al. (2013) detailed a domino reaction of 3,6-dinitro-2-(trifluoromethyl)-2H-chromenes with malononitriles, leading to the synthesis of functionalized 6-(trifluoromethyl)-6H-dibenzo[b,d]pyrans. This study showcases the compound's role in synthesizing novel organic structures with potential applications in materials science and pharmaceuticals (Korotaev et al., 2013).
Cytotoxicity Evaluation : Baryshnikova et al. (2014) synthesized a series of 3-nitro-2-trifluoromethyl-2H-chromenes and evaluated their cytotoxicity against human tumor cell lines. This research indicates the potential of these compounds in developing new anticancer agents (Baryshnikova et al., 2014).
- phenyl-2-(trifluoromethyl)-2H-chromenes, demonstrating its reactivity with various nucleophiles. This research provides insights into the versatile chemical reactions of this compound, which could be valuable in the development of new synthetic routes for complex molecules (Barkov et al., 2016).
Chromeno[3,4-c][1,2]oxazine-N-oxides Synthesis : Korotaev et al. (2014) explored the synthesis of chromeno[3,4-c][1,2]oxazine-N-oxides through a formal [4+2] cycloaddition reaction of 3-nitro-2-trihalomethyl-2H-chromenes. The study emphasizes the compound's role in generating novel chemical structures with potential applications in drug design and material sciences (Korotaev et al., 2014).
Synthesis of Novel 2H-Chromene Derivatives : Reddy et al. (2014) synthesized a series of 2H-chromene derivatives, starting from salicylaldehyde and ethyl-4,4,4-trifluoroacetoacetate, and evaluated their cytotoxic activity against human cancer cell lines. This study highlights the potential of 3,6-dinitro-2-(trifluoromethyl)-2H-chromene derivatives in medicinal chemistry (Reddy et al., 2014).
Propriétés
IUPAC Name |
3,6-dinitro-2-(trifluoromethyl)-2H-chromene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3N2O5/c11-10(12,13)9-7(15(18)19)4-5-3-6(14(16)17)1-2-8(5)20-9/h1-4,9H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOLCFTMDTQWGRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C=C(C(O2)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-dinitro-2-(trifluoromethyl)-2H-chromene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(4-phenoxyphenyl)ethanone](/img/structure/B4753680.png)
![2-{[5-(4-bromo-2-thienyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4753685.png)
![N-(2-mercapto-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B4753686.png)
![methyl 2-[({[4,5-dimethoxy-2-(methoxycarbonyl)phenyl]amino}carbonothioyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4753698.png)

![2,3,5-trimethyl-7H-furo[3,2-g]chromene-7-thione](/img/structure/B4753715.png)
![1-(3,4-dimethylphenyl)-5-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4753718.png)


![3-{4-[(dimethylamino)sulfonyl]phenyl}-N-(3-methoxyphenyl)propanamide](/img/structure/B4753734.png)
![N-1,3-benzothiazol-2-yl-2-[(4-methyl-2-pyrimidinyl)thio]propanamide](/img/structure/B4753741.png)

![6-cyclopropyl-N-(2,4-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4753751.png)
![2-methyl-1-[(4-methylphenyl)sulfonyl]-5-(4-morpholinylcarbonyl)indoline](/img/structure/B4753756.png)